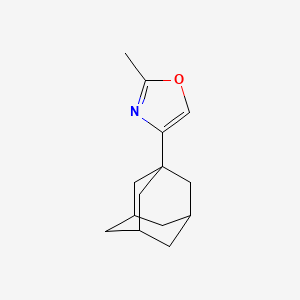
4-(Adamantan-1-yl)-2-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-1-yl)-2-methyl-1,3-oxazole is a compound that features an adamantane moiety attached to an oxazole ring. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique structural properties. The oxazole ring, on the other hand, is a five-membered heterocycle containing both nitrogen and oxygen atoms. This combination of adamantane and oxazole imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole typically involves the reaction of adamantane derivatives with oxazole precursors. One common method involves the use of adamantyl halides and oxazole carboxylic acids under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)-2-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups onto the adamantane moiety .
Scientific Research Applications
4-(Adamantan-1-yl)-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds such as amantadine and rimantadine, which also contain the adamantane moiety, are known for their antiviral properties.
Oxazole derivatives: Compounds like 2-methyl-4-phenyl-1,3-oxazole share the oxazole ring structure and have been studied for their biological activities.
Uniqueness
4-(Adamantan-1-yl)-2-methyl-1,3-oxazole is unique due to the combination of the adamantane and oxazole moieties. This combination imparts distinct chemical and physical properties, making it more stable and versatile compared to other similar compounds.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H19NO/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
InChI Key |
FTTNFYSXKRFCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


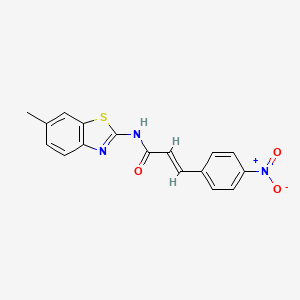
![Methyl 2-({[2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate](/img/structure/B15043955.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043959.png)

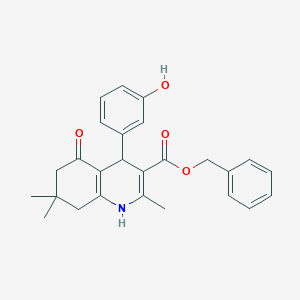
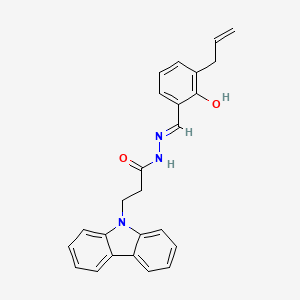
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B15043982.png)
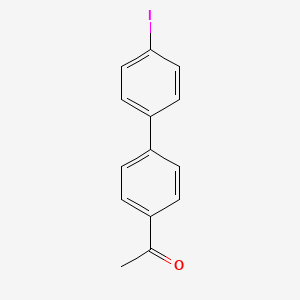
![4-bromo-2-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15043994.png)
![N'-[(3Z)-1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B15044002.png)
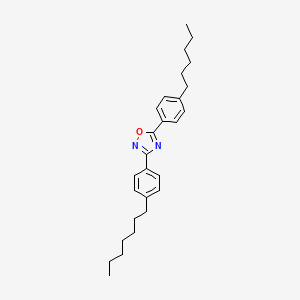
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(3-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B15044019.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15044023.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15044029.png)
